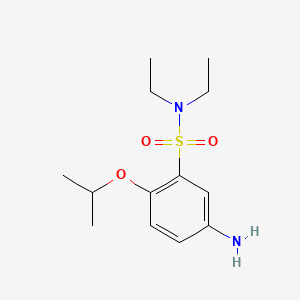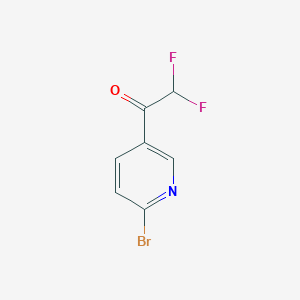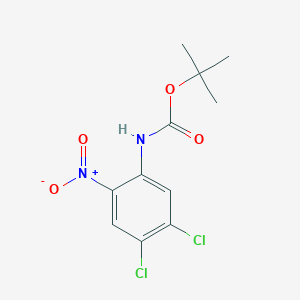
(4,5-Dichloro-2-nitro-phenyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,5-dichloro-2-nitrophenyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are common methods for reducing the nitro group.
Major Products Formed
Substitution: Products with substituted phenyl rings.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized carbamate derivatives.
Applications De Recherche Scientifique
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate moiety can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound without the dichloro and nitrophenyl groups.
N-(4,5-dichloro-2-nitrophenyl)carbamate: Lacks the tert-butyl group but retains the dichloro and nitrophenyl groups.
tert-Butyl N-phenylcarbamate: Contains a phenyl group without the dichloro and nitro substituents.
Uniqueness
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is unique due to the combination of tert-butyl, dichloro, and nitrophenyl groups.
Propriétés
Formule moléculaire |
C11H12Cl2N2O4 |
|---|---|
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16) |
Clé InChI |
FCIBAVBCBAXBFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


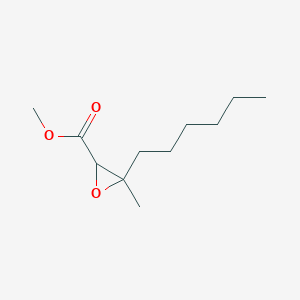
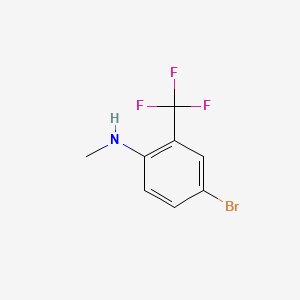
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
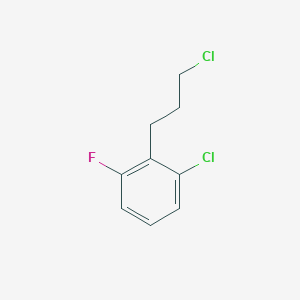




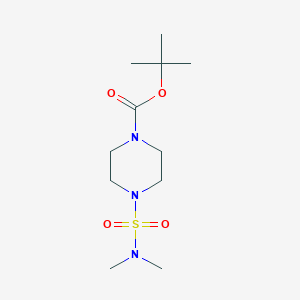
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
